2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
Overview
Description
“2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-55-2 . It has a molecular weight of 238.67 . The IUPAC name for this compound is 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is 1S/C11H10N2O2.ClH/c1-8-12-7-10 (11 (14)15)13 (8)9-5-3-2-4-6-9;/h2-7H,1H3, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a salt . Unfortunately, no further physical or chemical properties were found in the available resources.
Scientific Research Applications
Anticancer Research
Imidazole derivatives have been synthesized and examined for their antiproliferative effects against breast cancer cell lines, showcasing significant potential as leads for the development of cancer therapeutics. The study highlighted the synthesis of novel substituted imidazole compounds that exhibited comparable or greater antiproliferative effects than cisplatin against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, suggesting their usefulness in cancer therapy (Karthikeyan et al., 2017).
Structural Studies
Corrosion Inhibition
Research into imidazole derivatives as corrosion inhibitors for metals such as copper in acidic environments has shown that these compounds can effectively protect metals from corrosion. This application is crucial for extending the lifespan of metal components in industrial systems (Gašparac et al., 2000).
Antimicrobial Studies
Imidazole compounds have been synthesized and tested for antimicrobial activity, revealing their potential as antimicrobial agents. This research contributes to the development of new antimicrobial compounds to combat resistant pathogens (Bassyouni et al., 2012).
properties
IUPAC Name |
2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZGZKQPHXKQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.